3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
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Overview
Description
“3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” is an organic compound with the CAS Number: 341942-09-41. It has a molecular weight of 276.721. The compound is solid at room temperature1.
Molecular Structure Analysis
The molecular structure of “3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” can be represented by the linear formula C15H13ClO31. The InChI code for the compound is 1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H31.
Chemical Reactions Analysis
The specific chemical reactions involving “3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” are not available in the sources I found. However, as an aldehyde, it can undergo a variety of reactions, including nucleophilic addition and oxidation.
Physical And Chemical Properties Analysis
“3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” is a solid at room temperature1. It has a molecular weight of 276.721.
Scientific Research Applications
Synthesis and Chemical Applications
Aromatic aldehydes, such as vanillin and its derivatives, have been extensively explored for their applications in the pharmaceutical, perfumery, and food flavoring industries. Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is particularly significant for its role as a chemical intermediate in various synthesis processes. Research on vanillin synthesis has proposed more practical and promising methods for its production, highlighting its importance across different industries (Tan Ju & Liao Xin, 2003).
Catalytic Oxidation and Environmental Applications
The catalytic oxidation of lignins into aromatic aldehydes, including vanillin, has been investigated, revealing insights into the processes governing the yield and selectivity of these transformations. Such research is crucial for developing sustainable methods of producing valuable chemical intermediates from biomass, addressing the high consumption of oxygen and alkali as unresolved challenges in the field (V. Tarabanko & N. Tarabanko, 2017).
Antioxidant and Medicinal Properties
Isoxazolone derivatives, synthesized from aromatic aldehydes, have been studied for their significant biological and medicinal properties. These compounds serve as intermediates for numerous heterocycles, demonstrating the versatility of aromatic aldehydes in synthesizing bioactive molecules with potential antioxidant applications (Rima Laroum et al., 2019).
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been utilized for the degradation of recalcitrant compounds, including those related to aromatic aldehydes, in aquatic environments. These processes lead to the formation of various by-products, underscoring the need for efficient treatment methods that mitigate potential ecological impacts. Research into the degradation pathways, kinetics, and biotoxicity of these by-products is essential for developing more effective and environmentally friendly remediation technologies (Mohammad Qutob et al., 2022).
Safety And Hazards
The specific safety and hazard information for “3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” is not available in the sources I found. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for “3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” are not specified in the sources I found. The future directions would depend on the specific context in which the compound is used.
Please note that this information is based on the sources available to me and may not be complete. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWJAASTJIKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395568 |
Source
|
Record name | 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
CAS RN |
341942-09-4 |
Source
|
Record name | 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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